molecular formula C17H22N2 B3079579 (3-Aminopropyl)dibenzylamine CAS No. 107142-94-9

(3-Aminopropyl)dibenzylamine

Cat. No.: B3079579
CAS No.: 107142-94-9
M. Wt: 254.37 g/mol
InChI Key: KXBUDXGDASOGBX-UHFFFAOYSA-N
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Description

(3-Aminopropyl)dibenzylamine is a chemical compound with the molecular formula C17H22N2 and is identified by multiple CAS registry numbers, including 107142-94-9 and 74413-53-9 . Its structure features a propane-1,3-diamine backbone where one of the primary amino groups is substituted with dibenzylamine groups . This configuration classifies it as a diamine derivative, related to the broader chemical class of dibenzylamine compounds which are recognized as valuable intermediates in organic and medicinal chemistry . As a reagent, it is intended for research and development purposes only. Dibenzylamine-based compounds have demonstrated significant research value in various fields. For instance, certain dibenzylamine derivatives have been designed and synthesized as potential therapeutic agents, showing inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the study of Alzheimer's disease pathology . Other research highlights the use of dibenzylamine (DBA) as a versatile building block, such as an ammonia surrogate in the Ugi multicomponent reaction for the synthesis of novel tetrazole compounds investigated for their antioxidant properties . The dibenzylamine moiety is also a key structural component in the synthesis of complex molecules, including the potent glycosidase inhibitor (-)-swainsonine, underscoring its utility in advanced synthetic methodologies . This compound should be stored in a dark place under an inert atmosphere at room temperature . Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N',N'-dibenzylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c18-12-7-13-19(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBUDXGDASOGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107142-94-9
Record name (3-aminopropyl)dibenzylamine
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Synthetic Methodologies for 3 Aminopropyl Dibenzylamine and Analogous Structures

Strategies for Amine Synthesis

The construction of the core amine structure is a critical aspect of synthesizing (3-Aminopropyl)dibenzylamine and related compounds. Various established and modern synthetic protocols are employed to create the N-alkylated diamine and polyamine frameworks.

Alkylation Routes for Dibenzylamine (B1670424) Frameworks

Alkylation of a primary amine with benzyl (B1604629) halides is a direct method for creating the dibenzylamine core. This approach involves the reaction of an aminopropyl precursor with two equivalents of a benzyl halide. The nucleophilic amino group displaces the halide on the benzyl group, forming the N,N-dibenzylated product. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct.

Another strategy involves the alkylation of dibenzylamine itself. Dibenzylamine can be reacted with a suitable three-carbon synthon containing a protected or masked amino group, such as N-(3-bromopropyl)phthalimide. Following the alkylation step, deprotection of the primary amine yields the desired this compound. This method offers control over the introduction of the aminopropyl moiety.

The "borrowing hydrogen" or "hydrogen auto-transfer" methodology has emerged as a sustainable approach for N-alkylation. beilstein-journals.org In this process, a metal catalyst temporarily dehydrogenates an alcohol to an aldehyde, which then reacts with an amine to form an imine. beilstein-journals.org The catalyst then transfers the "borrowed" hydrogen to the imine, resulting in the N-alkylated amine. beilstein-journals.org This atom-economical process uses alcohols as alkylating agents and produces water as the only byproduct. beilstein-journals.org Manganese complexes, in particular, have shown significant promise as catalysts in these reactions for the formation of C-N bonds. beilstein-journals.org

Reductive Amination Protocols for N-Alkylated Diamines

Reductive amination is a widely used and versatile method for the synthesis of amines. This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this could involve the reaction of dibenzylamine with an aminopropanal or a protected version thereof, followed by reduction with a suitable reducing agent like sodium borohydride. ias.ac.in

A notable protocol involves the use of titanium(IV) isopropoxide as a mediator in the reductive amination of ketones, which proceeds through the formation of a transient imine species. psu.edu This method has been shown to be efficient for producing a variety of secondary amines in moderate to excellent yields. psu.edu Another approach utilizes molecular molybdenum oxide catalysts with silicon hydrogen as the reducing agent for the N-alkylation of amines with aldehydes, offering high selectivity and efficiency. bohrium.com

More recent advancements include direct catalytic N-alkylation of amines using carboxylic acids. organic-chemistry.orgacs.org These methods employ catalysts, such as ruthenium or platinum-based systems, to facilitate the C-N bond formation under mild conditions, using silanes or molecular hydrogen as the reducing agent. organic-chemistry.orgacs.org These protocols are advantageous as they utilize readily available starting materials. organic-chemistry.org

Multi-step Synthetic Sequences for Polyamine Construction

The synthesis of more complex polyamines containing the dibenzylamine moiety often necessitates multi-step sequences. These sequences allow for the precise and regioselective introduction of multiple amino groups. A common strategy involves the use of protecting groups to differentiate between primary and secondary amines within a polyamine chain. lew.romdpi.com

For instance, the synthesis of a branched polyamine can start from a simple diamine like diethylenetriamine. lew.ro The terminal primary amines are first protected, for example, with phthaloyl groups. lew.ro The internal secondary amine is then benzylated, followed by the removal of the protecting groups to yield an N-benzylated diethylenetriamine. lew.ro Subsequent permethylation can furnish the final polyamine. lew.ro

Another approach involves the sequential alkylation of a primary amine. For example, 4-methoxybenzylamine (B45378) can be treated with acrylonitrile (B1666552) to yield a mononitrile, which can be further alkylated with another nitrile-containing compound to form a dinitrile. nih.gov Subsequent reduction of the nitrile groups, for instance with lithium aluminum hydride, yields the corresponding diamine. nih.gov This method allows for the construction of unsymmetrical polyamine chains.

Synthesis of Specific Aminopropyl-Functionalized Dibenzylamine Derivatives

The synthesis of specific derivatives of this compound often requires careful planning regarding the order of reactions and the use of appropriate protecting groups to ensure the desired outcome.

Selective Functionalization and Protection Strategies

The presence of multiple nucleophilic nitrogen atoms in polyamines makes selective functionalization a significant challenge. Protecting group strategies are therefore essential to control the reactivity of the different amine groups. organic-chemistry.org A good protecting group should be easy to introduce and remove, stable under various reaction conditions, and should not interfere with other functional groups in the molecule. organic-chemistry.orgresearchgate.net

Common amine protecting groups include the tert-butoxycarbonyl (Boc) group, which is acid-labile, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. beilstein-journals.org The use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection and subsequent functionalization of specific amino groups within the same molecule. organic-chemistry.org For example, the Dde and ivDde groups are stable to the conditions used for Fmoc removal but can be cleaved with hydrazine, enabling site-specific modifications. sigmaaldrich.com

In the context of diamines like N-methyl-1,3-diaminopropane, dynamic protecting groups (DPGs) have been employed. rsc.orgrsc.org For example, salicylaldehyde (B1680747) (SALAL) can selectively form a reversible imine with the primary amine, allowing the secondary amine to be acylated. rsc.orgrsc.org The protecting group can then be removed under mild conditions. rsc.org This strategy avoids multiple protection/deprotection steps and purifications. rsc.org

Table 1: Common Amine Protecting Groups and Their Deprotection Conditions

Protecting GroupAbbreviationDeprotection Conditions
tert-ButoxycarbonylBocAcidic conditions (e.g., TFA) beilstein-journals.org
9-FluorenylmethyloxycarbonylFmocBasic conditions (e.g., piperidine) beilstein-journals.org
BenzylBnCatalytic hydrogenation beilstein-journals.org
BenzyloxycarbonylCbz, ZCatalytic hydrogenation
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDdeHydrazine sigmaaldrich.com
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDdeHydrazine sigmaaldrich.com

Catalytic Approaches in Amine Formation (e.g., hydrogenation methods)

Catalytic hydrogenation is a key method for the synthesis of amines, particularly through the reduction of nitriles or imines. The hydrogenation of nitriles, for instance, can yield primary amines. For example, the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines over Raney nickel is an efficient, two-step process for preparing N-alkylbis(3-aminopropyl)amines in high purity and near-quantitative yield. researchgate.net This process involves a bis-conjugate addition of an alkylamine to acrylonitrile, followed by the hydrogenation of the resulting dinitrile. researchgate.net

The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation. For instance, in the hydrogenation of benzonitrile, different catalysts can favor the formation of benzylamine (B48309) or dibenzylamine. google.comgoogle.com Palladium on carbon (Pd/C) has been used to achieve high selectivity for dibenzylamine under specific conditions. google.com Similarly, cobalt-based catalysts have been employed for the hydrogenation of aminopropionitrile derivatives.

Reductive amination, as mentioned earlier, also heavily relies on catalytic hydrogenation or the use of hydride reducing agents. Gold catalysts supported on various metal oxides have been investigated for the reductive amination of ketones with benzylamine, showing good activity and selectivity. researchgate.net The development of efficient and selective catalysts is crucial for the sustainable and large-scale synthesis of this compound and its derivatives.

Table 2: Catalytic Systems for Amine Synthesis

Reaction TypeCatalyst SystemSubstratesProduct
N-AlkylationManganese complexes / t-BuOKAmines, AlcoholsN-alkylated amines beilstein-journals.org
Reductive AminationPlatinum-based catalysts / SilanesAmines, Carboxylic acidsSecondary and tertiary amines organic-chemistry.org
Reductive AminationRuthenium/Triphos complex / H₂Amines, Carboxylic acidsSecondary and tertiary amines acs.org
Nitrile HydrogenationRaney Nickel / H₂N-alkylbis(cyanoethyl)aminesN-alkylbis(3-aminopropyl)amines researchgate.net
Reductive AminationGold on metal oxides / H₂Ketones, BenzylamineN-benzylamines researchgate.net

Sustainable and Green Chemical Synthesis Considerations

The development of synthetic routes for amines and polyamines, such as this compound, is increasingly guided by the principles of green chemistry. These principles advocate for the use of renewable feedstocks, reduction of waste through atom-economical reactions, use of safer solvents, and the application of catalysis to enhance efficiency and minimize energy consumption. diva-portal.orgacs.orgopcw.org The goal is to create chemical processes that are not only efficient but also environmentally benign and sustainable. opcw.orgacs.org

A significant focus in the green synthesis of amines is the replacement of traditional, often hazardous, reagents with cleaner alternatives. For instance, catalytic hydrogenation using molecular hydrogen (H₂) is a preferred method over stoichiometric metal hydride reagents, which generate considerable waste. acs.org Furthermore, there is a growing interest in sourcing starting materials from abundant, renewable biomass rather than depleting fossil fuels. researchgate.nettechscience.combohrium.com

Catalytic Hydrogenation and Reductive Amination

Catalytic hydrogenation is a cornerstone of green amine synthesis. It is applied in the reduction of nitriles and in reductive amination processes, converting carbonyl compounds into amines. wikipedia.org For a molecule like this compound, a potential green synthesis could involve the reductive amination of 3-aminopropanal (B1211446) with dibenzylamine, or the reaction of dibenzylamine with acrylonitrile followed by catalytic hydrogenation of the resulting nitrile intermediate. A study on an analogous compound, N,N-bis-(3-aminopropyl)-4-methoxybenzylamine, utilized the reduction of a dinitrile intermediate with lithium aluminium hydride. mdpi.com A greener adaptation of this step would employ catalytic hydrogenation, often with heterogeneous catalysts like Raney Nickel, Palladium, or Platinum, which can be easily recovered and reused. wikipedia.orgmdpi.comthieme-connect.com

The direct reductive amination of alcohols is another powerful technique that proceeds via a "borrowing hydrogen" mechanism, offering high atom economy. encyclopedia.pubunivie.ac.atacs.org In this approach, a catalyst temporarily "borrows" hydrogen from an alcohol to form a reactive aldehyde, which then condenses with an amine to form an imine. The borrowed hydrogen is then returned to the imine, yielding the alkylated amine and water as the sole byproduct. univie.ac.atacs.orgcsic.es This method could be applied to synthesize this compound by reacting dibenzylamine with 3-amino-1-propanol.

The table below summarizes various heterogeneous catalysts used for the related reaction of nitrile hydrogenation to primary amines, a key step in many amine syntheses.

Catalyst SystemSubstrate ExampleKey ConditionsYield/SelectivityReference
Pd/CGeneral NitrilesMild H₂ pressure, various solventsGood to excellent yields for aromatic and aliphatic amines. wikipedia.org
Raney Ni-Al alloyKetones/Aldehydes with NH₄OHAqueous medium, in situ H₂ generationGood yields for a broad range of primary and secondary amines. thieme-connect.com
Ni-based catalystsAlcohols with NH₃High temperature and pressureGood activity and high selectivity for primary amines. encyclopedia.pub
Rh/C or Pt/CRaspberry ketone and octopamine50°C, 10 bar H₂, Microwave86.6% yield, reaction time reduced from 13h to 3h. mdpi.com
[Ru(p-cymene)Cl₂]₂1,3-Propanediol with AnilineToluene solventSelective toward monoalkylation products. acs.org

Renewable Feedstocks and Biocatalysis

A core tenet of sustainable synthesis is the use of renewable resources. opcw.orgrsc.org The building blocks for this compound could potentially be sourced from biomass. The benzyl groups could be derived from lignin (B12514952), which is the most abundant renewable source of aromatic compounds. rsc.orglcpo.fr For example, benzyl alcohol can be obtained from lignin derivatives and subsequently converted to benzylamine. acs.org There are established methods for the bioproduction of benzylamine from renewable feedstocks like L-phenylalanine or even glucose through engineered metabolic pathways. researchgate.netx-mol.comnih.gov

The three-carbon aminopropyl backbone could be derived from biomass sources like glycerol, a major byproduct of biodiesel production. techscience.com Glycerol can be converted to intermediates like 3-hydroxypropanal (B37111) or 3-amino-1-propanol, which are valuable precursors for amination reactions. acs.orggoogle.com

The table below illustrates potential bio-based precursors for the synthesis of amine structures.

Target MoietyPotential Bio-based PrecursorBiomass SourceReference
Benzyl groupBenzylamine, BenzaldehydeLignin, L-phenylalanine, Glucose researchgate.netlcpo.frx-mol.com
Aminopropyl group3-Amino-1-propanol, 1,3-PropanediolGlycerol, Corn sugar acs.orgscribd.com
PolyaminesVegetable oil-derived backbonesVegetable oils (e.g., sunflower oil) techscience.comrsc.org

Biocatalysis, using enzymes to perform chemical transformations, offers a highly green synthetic route due to its high selectivity and mild reaction conditions, often eliminating the need for protecting groups. acs.org While direct enzymatic synthesis of a complex polyamine like this compound is challenging, enzymes could be used to produce key precursors. For example, transaminases or amine dehydrogenases could be employed to synthesize chiral amines or amino alcohol building blocks from renewable starting materials. nih.gov

Coordination Chemistry and Ligand Applications of 3 Aminopropyl Dibenzylamine

Ligand Architecture and Denticity of Amines

The coordinating ability of an amine ligand is fundamentally dictated by its molecular structure, specifically the number and availability of its nitrogen donor atoms. (3-Aminopropyl)dibenzylamine, with the chemical formula C₁₇H₂₂N₂, possesses two distinct nitrogen atoms: a primary amine (-NH₂) at the end of the propyl chain and a tertiary amine (-N(CH₂Ph)₂) connecting the propyl group to two benzyl (B1604629) groups. uni.lu This structure allows it to act as a bidentate ligand, coordinating to a metal center through both nitrogen atoms to form a stable chelate ring.

The flexibility of the three-carbon propyl chain is crucial, as it enables the ligand to adopt a conformation that minimizes steric strain upon coordination, facilitating the formation of a five- or six-membered chelate ring with the metal ion. The nitrogen atoms in the molecule typically exhibit sp³ hybridization, resulting in a tetrahedral geometry around the nitrogen, with bond angles approaching 109.5 degrees. evitachem.com The presence of the two bulky benzyl groups on the tertiary nitrogen atom introduces significant steric hindrance, which can influence the coordination geometry of the resulting metal complex and its subsequent reactivity.

Formation and Characterization of Metal Complexes

The amine groups in ligands like this compound readily donate their lone pair of electrons to form coordinate bonds with metal ions. The synthesis of these complexes often involves the direct reaction of the amine ligand with a metal salt in a suitable solvent. nih.govnih.gov Characterization of the resulting complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and elemental analysis.

Transition metals, with their partially filled d-orbitals, are particularly adept at forming complexes with amine ligands. Copper(II) is a well-studied example. While direct crystallographic studies on this compound complexes are limited, extensive research on the closely related ligand N-(3-aminopropyl)benzylamine (apba) provides significant insight.

In one study, the reaction of N-(3-aminopropyl)benzylamine with a copper(II) salt yielded a complex with the formula [Cu(apba)₂]²⁺. tandfonline.com X-ray diffraction analysis revealed that the copper(II) center is four-coordinate, with a distorted square-planar geometry. tandfonline.com Each apba ligand acts as a bidentate donor, coordinating through both its primary and secondary nitrogen atoms. tandfonline.com The resulting structure is centrosymmetric. tandfonline.com

The key structural features of a related copper(II) complex are summarized in the table below.

ParameterValue
Crystal SystemOrthorhombic
Space Grouppccn
a (Å)15.2149(10)
b (Å)25.0071(16)
c (Å)7.6280(5)
α, β, γ (°)90
Cu-N Bond Lengths (Å)2.006, 2.091
N-Cu-N Bond Angles (°)89.13, 90.87, 180.00

Data for the [Cu(apba)₂]²⁺ complex, a related compound. tandfonline.com

Infrared spectroscopy is also used to confirm coordination. A shift in the vibrational frequencies of the N-H bonds in the ligand upon complexation indicates the involvement of the nitrogen atoms in bonding with the metal ion. mdpi.com

The stability of metal complexes in solution is a critical factor for their practical applications. Amine complexes with transition metals can undergo ligand exchange reactions, where a coordinated ligand is replaced by another molecule, such as a solvent molecule or a different ligand. The stability of these complexes can be assessed through techniques like UV-Vis spectrophotometry. nih.gov

The thermal stability of metal-amine complexes is another important characteristic, often studied using thermogravimetric analysis (TGA). For instance, studies on energetic metal complexes with nitrogen-rich ligands have shown high thermal stability, with decomposition temperatures exceeding 280 °C. rsc.org Similarly, research on (3-aminopropyl)trimethoxysilane-grafted nanotubes, which feature a related aminopropyl group, has focused on thermal stability to ensure the material's functional properties are preserved, especially for applications as nanofillers in polymers. researchgate.net

Role of Amine Ligands in Catalytic Cycles (e.g., in polymerization reactions)

Amine ligands play a significant role in various catalytic processes. Metal complexes derived from Schiff bases, which are often synthesized from amines, are known to have catalytic properties. tandfonline.com In the realm of polymerization, the aminopropyl group is a key functional moiety. It is used as an anchor function in polymer structures, such as polyurethanes and epoxides. elsevierpure.com

While this compound itself is not a widely reported polymerization catalyst, related structures are integral to catalytic systems. For example, N-heterocyclic olefins (NHOs) have been utilized as catalysts for the ring-opening polymerization (ROP) of functional aliphatic carbonates. researchgate.net Furthermore, amine-functionalized materials are employed as catalysts in various organic transformations. Cationic hydrogels containing quaternary ammonium (B1175870) salts, derived from monomers like 3-acrylamidopropyl-trimethyl ammonium chloride, have been used to support silver nanoparticles, creating a reusable catalyst for reactions such as the aerobic oxidation of olefins.

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. The structural features of this compound, namely the primary amine group capable of hydrogen bonding and the aromatic benzyl groups that can engage in π-π stacking, make it a candidate for self-assembly processes.

Analogous molecules, such as tris(ureidobenzyl)amines, are described as "avid self-assemblers" with a high capacity for self-recognition, forming capsular aggregates. rsc.orgscilit.com Similarly, the self-assembly of 3-aminopropyltrimethoxysilane (B80574) on surfaces like silicon has been studied for the creation of functional multilayers. chemicalbook.commdpi.com These examples highlight the potential of the aminopropyl and benzylamine (B48309) moieties to direct the formation of ordered, higher-level structures, a foundational concept in the design of molecular devices and functional materials.

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The porous nature and tunable properties of MOFs make them promising for applications in gas storage, separation, and catalysis. researchgate.netnih.gov

Amine functionalization is a common strategy to enhance the properties of MOFs. Diamines can be grafted onto the open metal sites of MOF structures, such as in Mg₂(dobpdc), to improve their structural durability and modulate their adsorption and desorption behaviors for gases like CO₂. researchgate.net The this compound molecule, with its two nitrogen donors, could potentially be used in two ways: as a linker to form the framework itself or as a post-synthetic modification agent to introduce new functionalities into a pre-existing MOF. The aminopropyl group can serve as a tether to covalently attach the molecule to the MOF's organic linkers or coordinate directly to the metal centers. This integration can tailor the framework's properties for specific applications, such as enhancing selectivity in gas separation or creating active sites for catalysis. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Catalytic Roles in Organic Transformations

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is a cornerstone of modern synthesis. beilstein-journals.org Amines are a prominent class of organocatalysts, capable of activating substrates through the formation of nucleophilic enamines or electrophilic iminium ions. acs.orgmdpi.com (3-Aminopropyl)dibenzylamine, with its primary amine group, can participate in these catalytic cycles. For instance, in reactions involving aldehydes or ketones, it can form iminium ions, which are more electrophilic than the parent carbonyl compound, thereby activating them for nucleophilic attack. acs.org

The basicity of the amine is a critical factor. Guanidines and amidines are recognized as organic superbases due to the delocalization of positive charge in their protonated forms. rushim.ru While this compound is not a superbase in this class, the electronic properties and steric bulk of the dibenzyl group can modulate the reactivity and selectivity of the primary amine's catalytic activity. The aminopropyl chain itself can influence the basicity of the molecule. rushim.ru This tailored reactivity is crucial in asymmetric synthesis, where the catalyst's structure dictates the stereochemical outcome of the reaction. beilstein-journals.org

The development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support, is a key area in sustainable chemistry. This approach simplifies catalyst separation and recycling. The aminopropyl group is a widely used linker for this purpose. diva-portal.org For example, (3-aminopropyl)trimethoxysilane (APTMS) is frequently employed to functionalize silica (B1680970) or glass surfaces, creating a layer of reactive primary amines. researchgate.net

Similarly, the primary amine of this compound can serve as an anchor point to covalently attach homogeneous catalysts to a solid support. This can be achieved through reactions like amide bond formation between the amine and a catalyst containing a carboxylic acid group. diva-portal.org This strategy has been used to immobilize a variety of catalytic species, from metal complexes to enzymes, on supports like cellulose (B213188) or mesoporous cellular foam (MCF). diva-portal.orgdiva-portal.org The dibenzylamine (B1670424) portion of the molecule would then be exposed, potentially influencing the catalytic environment through steric or electronic effects.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org Amines can play multiple roles in these reactions, acting as substrates, ligands, or bases. The dibenzylamine moiety within this compound can be relevant in this context. For example, palladium catalysts are used for the aminocarbonylation of o-halobenzoates with primary amines like benzylamine (B48309) to synthesize isoindole-1,3-diones. nih.gov

Furthermore, the nitrogen atom of the dibenzylamine group could potentially coordinate to the palladium center, acting as a ligand that influences the catalyst's activity and stability. Amine-based ligands are common in palladium catalysis for reactions like the Suzuki-Miyaura coupling. mdpi.com The synthesis of N3-substituted 2,3-diaminopyridines via Pd-catalyzed C,N-cross coupling highlights the challenges and opportunities in using substrates with multiple amine groups, where chelation to the metal center can influence the reaction outcome. nih.gov

Synthetic Reagent Utility in C-C and C-N Bond Formations

The construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is fundamental to organic synthesis, particularly for creating nitrogen-containing heterocyclic compounds that are prevalent in pharmaceuticals. researchgate.netbeilstein-journals.org As a primary amine, this compound is a valuable nucleophilic building block for forming C-N bonds. researchgate.net It can participate in reactions such as aza-Michael additions to α,β-unsaturated carbonyl compounds, a key strategy for preparing β-amino motifs. beilstein-journals.org

The formation of C-C bonds can be achieved via organocatalytic pathways where the primary amine reversibly forms an enamine with a carbonyl compound. This enamine then acts as a nucleophile, attacking an electrophile to create a new C-C bond, a process central to many classic reactions like the proline-catalyzed aldol (B89426) condensation. mdpi.com Therefore, this compound can be used as a reagent to introduce the N,N-dibenzyl-1,3-diaminopropane fragment into a target molecule, providing a scaffold for further synthetic elaboration.

Functionalization of Advanced Materials

The interface between organic chemistry and materials science has led to significant innovations, particularly in electronics and energy. Small organic molecules are increasingly used to modify the surfaces of materials to enhance their properties and performance.

Metal-halide perovskites are a class of materials that have shown exceptional promise for next-generation solar cells. However, their efficiency and long-term stability are often limited by defects at the crystal surfaces and grain boundaries. Surface passivation with organic molecules is a key strategy to mitigate these issues. researchgate.net

Amine-containing molecules have proven particularly effective as passivating agents. nih.govacs.org The amine's lone pair of electrons can coordinate to undercoordinated Pb²⁺ ions on the perovskite surface, which are a primary source of charge recombination that lowers device efficiency. acs.orgosti.gov Molecules similar in structure to this compound, such as benzylamine and (3-aminopropyl)trimethoxysilane (APTMS), have been shown to significantly improve perovskite solar cell performance. nih.govarxiv.org

The dibenzylamine moiety is expected to provide a hydrophobic "umbrella," shielding the perovskite surface from moisture, a major cause of degradation. nih.gov Research on benzylamine passivation shows it can react with formamidinium (FA⁺) cations in the perovskite, forming new species that effectively passivate the surface and dramatically improve thermal stability. nih.govacs.org Treatment with APTMS has been shown to reduce the surface recombination velocity (SRV), leading to higher open-circuit voltages (V_OC) and power-conversion efficiencies (PCE). osti.govarxiv.org The combination of a coordinating primary amine and bulky, hydrophobic benzyl (B1604629) groups in this compound makes it a promising candidate for passivating perovskite films, potentially leading to more efficient and stable solar devices.

Table 1: Impact of Amine-Based Passivation on Perovskite Solar Cell Performance

This table summarizes reported performance enhancements in perovskite solar cells using passivating agents structurally related to this compound.

Passivating AgentPerovskite CompositionParameterControl DevicePassivated DeviceSource
Benzylamine (BnAm)FA₀.₇₅Cs₀.₂₅Pb(I₀.₈Br₀.₂)₃Efficiency (PCE)16.8%19.3% nih.gov
Benzylamine (BnAm)FA₀.₇₅Cs₀.₂₅Pb(I₀.₈Br₀.₂)₃T₈₀ Stability (at 65°C)<100 hours~2500 hours nih.gov
APTMSFA₀.₈₃Cs₀.₁₇Pb(I₀.₈₅Br₀.₁₅)₃Open-Circuit Voltage (V_OC)1.03 V1.09 V osti.gov
APTMSFA₀.₈₃Cs₀.₁₇Pb(I₀.₈₅Br₀.₁₅)₃Efficiency (PCE)15.90%18.03% osti.gov
APTMSFA₀.₈₃Cs₀.₁₇Pb(I₀.₈₅Br₀.₁₅)₃PL Lifetime50 ± 8 ns1.2 ± 0.2 µs arxiv.org

Silica Gel Surface Modification and Grafting

There is no available scientific literature detailing the use of this compound for the direct surface modification or grafting onto silica gel. The established methods for aminopropyl functionalization of silica surfaces consistently rely on silane-based reagents like (3-Aminopropyl)triethoxysilane (APTES) or 3-aminopropyltrimethoxysilane (B80574). nih.govcsic.esscielo.brscielo.brscientificlabs.ie These molecules can be grafted onto silica gel to create a surface with accessible amine groups for further reactions or applications in chromatography. csic.esscientificlabs.ie

Polymer and Nanoparticle Functionalization

Similarly, a review of the literature does not yield studies on the use of this compound for the functionalization of polymers and nanoparticles. The functionalization of these materials with aminopropyl groups is a widely practiced technique to introduce primary amines onto their surfaces, which can then be used for further conjugation or to alter surface properties like charge and hydrophilicity. rsc.orgresearchgate.netresearchgate.net This is particularly prevalent in the functionalization of superparamagnetic iron oxide nanoparticles (SPIONs), gold nanoparticles, and various polymer nanocomposites. beilstein-journals.orgnih.govmdpi.comresearchgate.netmdpi.comresearchgate.net However, these modifications are overwhelmingly achieved using aminopropyl silanes such as APTES. beilstein-journals.orgnih.govmdpi.comresearchgate.netrsc.orgresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.net

Some research describes the synthesis of complex polymers that incorporate aminopropyl moieties, such as poly(N-(3-aminopropyl)morpholine)phosphazene, but this involves the polymerization of specific monomers rather than the functionalization of an existing polymer or nanoparticle with this compound. nih.govjku.atjku.atresearchgate.netacs.org

Mechanistic Investigations of 3 Aminopropyl Dibenzylamine Reactivity

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of amines similar to (3-Aminopropyl)dibenzylamine are diverse and have been explored in various contexts, from multicomponent reactions to transition-metal-catalyzed syntheses.

Iminium and Azomethine Ylide Intermediates: In multicomponent reactions, the primary amine function can condense with carbonyl compounds like isatin (B1672199) to form iminium intermediates or azomethine ylides. uc.pt For instance, the reaction of an amine with isatin can lead to an azomethine ylide, which subsequently undergoes a 1,3-dipolar cycloaddition with a dipolarophile to yield complex spiro-pyrrolidine derivatives. uc.pt This pathway is characterized by its high regio- and stereoselectivity. uc.pt

Radical Pathways: In the presence of transition metals like copper, radical intermediates can be formed. For example, in the synthesis of imidazopyridines, an imine species can undergo oxidation to form a radical intermediate, which then proceeds through intramolecular hydrogen abstraction and reductive elimination to form the final product. beilstein-journals.org The use of radical scavengers like TEMPO can inhibit such reactions, confirming the involvement of radical pathways. beilstein-journals.org

Metal-Amido Intermediates: In hydroamination reactions catalyzed by early transition metals or lanthanides, the reaction often initiates with the formation of a metal-amido intermediate. acs.org The unsaturated substrate, such as an alkene or alkyne, then inserts into this metal-nitrogen bond. The regioselectivity of the addition is determined at this insertion step. acs.org

Mannich-Type Reactions: The reaction of phenols with sources of N-methylenealkylamines, which are structurally related to the components of this compound, proceeds through the initial formation of an o-hydroxybenzylamine. researchgate.net This intermediate can then undergo further transformation, such as a reversible reaction to form a benzoxazine. researchgate.net

Kinetic Studies of Amine-Mediated Reactions

While specific kinetic studies on this compound are not prevalent in the literature, research on analogous compounds provides insight into the factors governing reaction rates. For spermine (B22157) analogues, kinetic studies using purified polyamine oxidases have been conducted, but data for N,N'-bis(benzyl)spermine (DBSPM), a closely related compound, was noted as not yet available in a 2011 study. nih.gov

Kinetic investigations on other amine-mediated reactions, such as organoboron-catalyzed amidations involving benzylamine (B48309), demonstrate the influence of electronic effects on reaction rates. In the reaction of 4-phenylbutyric acid and benzylamine, an electron-deficient boronic acid catalyst showed significantly higher activity than an electron-rich one. rsc.org

Table 1: Influence of Catalyst Electronics on Amidation Reaction Rate (Benzylamine as Substrate Analogue)

Catalyst Catalyst Type Relative Catalytic Activity
N,N-diisopropylbenzylaminoboronic acid 12 Unsubstituted Baseline
Boronic acid 13 Electron-Rich ~50% of catalyst 14
Boronic acid 14 Electron-Deficient ~200% of catalyst 13
Boronic acid 15 p-Trifluoromethyl-substituted (Electron-Deficient) Increased rate vs. 12

Data derived from a study on boronic acid-catalyzed amidation. rsc.org

The kinetics of alkene epoxidation catalyzed by methylrhenium trioxide have also been studied in detail, using techniques like 1H-NMR and spectrophotometry to acquire kinetic data. acs.org These studies highlight the methodologies applicable to understanding the reaction rates of amine-involved transformations.

Stereochemical Control and Regioselectivity in Transformations

Achieving stereochemical and regiochemical control is a central theme in the synthesis of complex molecules from amine precursors.

Regioselectivity in Hydroamination: The hydroamination of alkenes and alkynes presents a challenge in controlling regioselectivity between Markovnikov and anti-Markovnikov products. acs.org The choice of catalyst is crucial. For example, palladium-catalyzed hydroamination of vinylarenes can exclusively afford the Markovnikov product. acs.org Mechanistic studies suggest this proceeds via the insertion of the alkene into a Pd-H bond, forming a η³-benzyl species, which is then attacked by the amine. acs.org In contrast, rhodium-catalyzed reactions can favor the anti-Markovnikov product. acs.org

Stereoselectivity in Cycloadditions: In Diels-Alder reactions, the stereochemical outcome can be directed by chiral catalysts. For instance, chiral imidazolidinone catalysts can activate enals to form a specific E-iminium ion. acs.org The diene then approaches from the less sterically hindered face, leading to high enantioselectivity in the cycloadduct. acs.org Similarly, the use of chiral thiourea (B124793) derivatives of 2-azabicycloalkanes as organocatalysts has been shown to control the stereochemical outcome in reactions, with pseudo-enantiomeric catalysts yielding opposite product stereochemistries. pwr.edu.pl

Regioselectivity in Ring-Opening: The reaction of epoxides with nucleophiles like sodium azide (B81097) can exhibit high regioselectivity. The opening of the epoxide ring in (+)-3-carene with sodium azide is explained by the initial protonation of the oxide, leading to a positive charge on the more substituted tertiary carbon atom, which is then attacked by the azide ion. ichem.md

Amine Degradation and Stability Mechanisms

The stability of amines is a critical factor in their practical applications. This compound, containing both primary alkyl and secondary benzylamine moieties, is susceptible to degradation through several pathways. Dibenzylamine (B1670424) itself is noted as a stable substance under recommended storage conditions (cool, dry, dark, inert atmosphere). atamanchemicals.com

Oxidative Degradation: The presence of oxygen can initiate degradation. For benzylamine groups, molecular modeling studies suggest that oxygen can abstract a hydrogen from the aliphatic carbon adjacent to the nitrogen, forming a radical carbon species. researchgate.net This can be further oxidized to an α-amino-benzyl hydroperoxide, which then decomposes into an amide or an aldehyde with the release of ammonia (B1221849). researchgate.net The 3-aminopropyl group on silica (B1680970) has been shown to be stable in pure oxygen up to at least 135°C. researchgate.net

Enzymatic Degradation: Amine oxidases are key enzymes in the metabolism of polyamines and their analogues. nih.gov Monoamine oxidases (MAOs) and polyamine oxidases (PAOs), including spermine oxidase (SMO), catalyze the oxidative deamination of amines. nih.govnih.gov Mechanistic studies support a hydride transfer mechanism for this family of enzymes. nih.gov The cleavage of the C-H bond of the amine substrate is often the rate-limiting step. nih.gov N-alkylated polyamine analogues can be metabolized by these enzymes, potentially affecting their biological activity. nih.gov

Chemical Degradation: Besides oxidation, other degradation pathways exist. In aqueous solutions used for CO2 capture, amines can degrade via urea (B33335) formation. researcher.life For instance, degradation products of 3-amino-1-propanol include N,N'-bis(3-hydroxypropyl)-urea. researcher.life

Table 2: Potential Degradation Products of this compound Moieties

Moiety Degradation Pathway Potential Products Reference
Dibenzylamine Oxidative Degradation Dibenzylamide, Benzaldehyde, Ammonia researchgate.net
(3-Aminopropyl) Enzymatic Oxidation Aldehyde, Hydrogen Peroxide, Ammonia nih.gov

Reactivity with Other Chemical Species in Solution

The nucleophilic and basic nature of the amine groups in this compound governs its reactivity with a variety of chemical species.

Acids and Electrophiles: As a base, it readily reacts with acids. It is also incompatible with strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates. atamanchemicals.com

Carbon Dioxide: Primary amines are known to react reversibly with carbon dioxide (CO₂). researchgate.net Benzylamine reacts with CO₂ to form benzylcarbamic acid, which can be stabilized by solvents with strong hydrogen-bonding properties like DMSO and DMF. researchgate.net

Formamidinium Cations: In the context of perovskite solar cells, benzylamine has been shown to react rapidly with the formamidinium (FA⁺) cation. nih.govacs.org This is an addition-elimination reaction that forms N-benzyl formamidinium (BnFA⁺), a new chemical species that can passivate the perovskite material. nih.govacs.orgbham.ac.uk

Coordination with Metal Ions: The nitrogen lone pairs allow for coordination with metal ions. Schiff bases derived from amines are well-known for their ability to form stable complexes with various metal ions, a property utilized in the design of chemosensors. mdpi.com

Computational and Theoretical Studies

Quantum Chemical Modeling of Molecular Structure and Conformation

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a fundamental approach to determine the three-dimensional structure of a molecule. By solving approximations of the Schrödinger equation, these methods can predict stable conformations and provide precise geometric parameters.

For (3-Aminopropyl)dibenzylamine, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-31G(d,p), can be used to optimize the molecular geometry. researchgate.net The resulting model would reveal the spatial arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. The structure is characterized by two bulky benzyl (B1604629) groups attached to a central nitrogen atom and a flexible three-carbon chain terminating in a primary amino group. The conformational flexibility of the propyl chain and the rotational freedom of the benzyl groups mean the molecule can exist in several low-energy conformations. Computational modeling is essential to identify the most stable (lowest energy) conformer, which governs the molecule's bulk properties and interaction modes.

Table 1: Predicted Geometric Parameters for this compound via DFT (Note: These are representative values based on standard bond lengths and angles; precise values would be obtained from a specific DFT calculation.)

ParameterAtom(s) InvolvedPredicted Value
Bond LengthC-N (tertiary amine)~1.47 Å
Bond LengthC-N (primary amine)~1.46 Å
Bond LengthC-C (propyl chain)~1.53 Å
Bond AngleC-N-C (dibenzyl)~110°
Bond AngleH-N-H (primary amine)~107°
Dihedral AngleN-C-C-C (propyl chain)Variable (trans/gauche)

Density Functional Theory (DFT) Calculations for Reaction Energetics

DFT is a powerful tool for investigating the thermodynamics and kinetics of chemical reactions. By calculating the potential energy surface, researchers can identify transition states and intermediates, allowing for the elucidation of reaction mechanisms and the prediction of energy barriers (activation energies).

Studies on related molecules, such as the iridium-catalyzed oxidative C-H alkenylation of benzylamine (B48309), demonstrate how DFT can be applied to understand complex reaction pathways. acs.org For this compound, DFT could be used to model various reactions, including:

N-alkylation or N-acylation: Comparing the energetics of reaction at the primary versus the tertiary amine.

C-H activation: Investigating the potential for activating C-H bonds on the benzyl rings or the propyl chain.

Intramolecular cyclization: Assessing the feasibility of ring-forming reactions.

The calculation of Gibbs free energy (ΔG) for a proposed reaction pathway indicates its thermodynamic favorability. jchemrev.com A negative ΔG suggests a spontaneous process, while a positive value indicates a non-spontaneous one. Kinetic barriers can also be determined, providing insight into reaction rates. acs.org

Table 2: Application of DFT to Reaction Energetics (Note: This table illustrates the type of data that can be generated through DFT calculations for potential reactions involving this compound.)

Reaction TypeReacting SiteKey Calculated ParameterSignificance
ProtonationPrimary vs. Tertiary AmineProton Affinity (ΔH)Predicts the most basic site
Electrophilic AdditionPrimary vs. Tertiary AmineActivation Energy (Ea)Predicts the kinetically favored product
Metal CoordinationPrimary vs. Tertiary AmineBinding Energy (ΔE)Determines preferred coordination site

Simulation of Ligand-Metal Interactions and Complex Geometries

This compound possesses two distinct nitrogen-based donor sites—the primary and tertiary amines—making it a potentially versatile chelating ligand for metal ions. Computational simulations are invaluable for predicting how it will interact with different metals.

DFT calculations have been used to study the adsorption of dibenzylamine (B1670424) and benzylamine on catalyst surfaces, revealing specific adsorption energies and configurations. researchgate.net For instance, the adsorption energy of dibenzylamine on a Pt(111) surface has been calculated, indicating a strong interaction. researchgate.net Similarly, computational studies on ligands containing aminopropyl chains, such as Diethylene Glycol-Bis(3-Aminopropyl Ether), have detailed their complexation behavior with lanthanide and actinide ions. acs.org These studies show that the aminopropyl group is an effective coordination motif.

For this compound, simulations could predict:

Coordination Mode: Whether the ligand acts as a monodentate or a bidentate (chelating) ligand.

Complex Geometry: The preferred coordination geometry around the metal center (e.g., tetrahedral, square planar, octahedral).

Binding Affinity: The strength of the metal-ligand bond, which can be quantified by calculating the binding energy. pnas.org

Molecular dynamics (MD) simulations can further explore the dynamic behavior of these metal complexes in solution, providing information on their stability and conformational changes over time. researchgate.net

Table 3: Simulated Ligand-Metal Interaction Properties (Note: This table outlines the predictable properties from computational modeling of metal complexes with this compound.)

Metal IonPotential Coordinating Atom(s)Predicted Coordination NumberPotential Complex Geometry
Cu(II)N (primary), N (tertiary)4Distorted Tetrahedral / Square Planar
Pd(II)N (tertiary), C (ortho-benzyl)4Square Planar (Cyclometalation)
Zn(II)N (primary), N (tertiary)4Tetrahedral
Ag(I)N (tertiary), π-system (benzyl)2-3Linear / T-shaped

Predictive Modeling of Chemical Reactivity and Selectivity

Conceptual DFT provides a framework for predicting the reactivity of a molecule based on descriptors derived from its electronic structure. researchgate.net These reactivity indices help to understand where and how a molecule is likely to react.

Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich and electron-poor regions of a molecule. For this compound, the MEP would show negative potential (red/yellow) around the two nitrogen atoms, indicating these are the most likely sites for electrophilic attack. researchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Fukui Functions: These functions provide a more quantitative measure of the reactivity at each atomic site. They can predict the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule. researchgate.net

Computational models can also predict regioselectivity and stereoselectivity. For example, in reactions involving electrophilic attack on the benzyl rings, DFT can determine whether the ortho, meta, or para position is favored. DFT calculations on benzylamine derivatives have shown that steric and electronic effects precisely control reaction outcomes. acs.org

Table 4: Calculated Reactivity Descriptors for this compound (Note: The values are illustrative, based on typical results for similar amine compounds from DFT calculations researchgate.net.)

Reactivity DescriptorPredicted Value / LocationChemical Implication
HOMO Energy~ -5.5 eVIndicates moderate electron-donating ability
LUMO Energy~ 0.5 eVIndicates poor electron-accepting ability
HOMO-LUMO Gap~ 6.0 eVSuggests high kinetic stability
Most Negative MEPPrimary and Tertiary N atomsSites for protonation and electrophilic attack
Highest HOMO DensityN atoms, Phenyl ringsRegions most susceptible to electrophilic attack

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the molecular structure of (3-Aminopropyl)dibenzylamine by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum of a related compound, dibenzylamine (B1670424), shows characteristic signals for the aromatic protons and the methylene (B1212753) protons. In CDCl₃, the aromatic protons (C₆H₅) typically appear as a multiplet around 7.29 ppm. chemicalbook.com The benzylic methylene protons (CH₂) adjacent to the nitrogen appear at approximately 3.78 ppm. chemicalbook.com For this compound, additional signals corresponding to the aminopropyl chain would be expected. These would include a triplet for the methylene group adjacent to the primary amine (CH₂-NH₂), a triplet for the methylene group adjacent to the dibenzylamine nitrogen (N-CH₂), and a multiplet for the central methylene group (-CH₂-).

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. For dibenzylamine, the benzylic carbon is observed around 53-54 ppm, and the aromatic carbons appear in the 127-140 ppm range. In the case of this compound, distinct signals for the three aliphatic carbons of the propyl chain would be present, in addition to the signals for the benzyl (B1604629) groups. The chemical shifts of these carbons are influenced by their proximity to the nitrogen atoms.

Table 1: Representative ¹H NMR Data for Dibenzylamine Moiety

Assignment Chemical Shift (ppm)
Aromatic Protons (C₆H₅) ~7.29
Benzylic Protons (N-CH₂) ~3.78

Data is for the parent dibenzylamine compound and serves as a reference. chemicalbook.com

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity and assessing its purity. The monoisotopic mass of this compound (C₁₇H₂₂N₂) is 254.1783 Da. uni.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition. Upon protonation, the [M+H]⁺ ion would have an m/z of 255.1856. uni.lu

Collision-Induced Dissociation (CID) mass spectra of protonated benzylamines reveal characteristic fragmentation patterns. nih.gov A common fragmentation pathway for compounds containing a dibenzylamine moiety is the formation of the benzyl cation at m/z 91. uct.ac.za Another significant fragment for dibenzylamine itself is observed at m/z 106, corresponding to [C₆H₅CH₂NH]⁺. uct.ac.za For this compound, fragmentation would also occur along the propyl chain, leading to characteristic losses and fragment ions that can be used to confirm the structure. For instance, protonated benzylamines often eliminate ammonia (B1221849) (NH₃) under CID conditions. nih.gov

Table 2: Predicted Collision Cross Section (CCS) for this compound Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 255.18558 161.4
[M+Na]⁺ 277.16752 165.1
[M-H]⁻ 253.17102 167.8

Data obtained from computational predictions. uni.lu

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a compound in its solid, crystalline state, including bond lengths, bond angles, and conformation. While specific crystal structure data for this compound is not readily found, data for the related compound dibenzylamine is available in the Crystallography Open Database (COD). nih.gov Furthermore, (3-aminopropyl) functionalized compounds are often used as ligands in the synthesis of coordination complexes, and their structures have been determined within these larger assemblies. osti.gov For example, the powder X-ray diffraction (PXRD) patterns are often used to confirm the crystalline phase of materials synthesized using aminopropyl-containing ligands. doi.org Should single crystals of this compound or its salts be obtained, X-ray diffraction analysis would yield precise structural parameters.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings are found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl and benzyl methylene groups appear just below 3000 cm⁻¹. The spectrum for the related dibenzylamine shows absorptions for aromatic and aliphatic C-H stretching, as well as C-N stretching and aromatic ring vibrations. chemicalbook.comnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong signals in Raman spectra. For instance, the Raman spectrum of 3-Aminopropyltrimethoxysilane (B80574) shows characteristic bands for the propyl chain. chemicalbook.com

Table 3: Expected IR Absorption Regions for this compound

Functional Group Vibration Type Expected Frequency Range (cm⁻¹)
Primary Amine (R-NH₂) N-H Stretch 3300 - 3500
Aromatic C-H C-H Stretch 3000 - 3100
Aliphatic C-H C-H Stretch 2850 - 2960
Aromatic C=C C=C Stretch 1450 - 1600
Amine N-H Bend (Scissoring) 1590 - 1650
Amine C-N Stretch 1020 - 1250

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)

Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing amines. For related compounds like N,N-Bis(3-aminopropyl)decylamine, a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid (for MS compatibility) can be used on a C18 or a specialized reverse-phase column like Newcrom R1. sielc.com The separation of various biogenic amines has been successfully achieved using pre-column derivatization followed by RP-HPLC. researchgate.net

Gas Chromatography (GC): GC is also a suitable technique for the analysis of volatile amines. The analysis of N,N'-bis(3-aminopropyl)-1,2-ethanediamine has been monitored by GC to determine reaction conversion rates. google.com Due to the polarity of the amine groups, derivatization may sometimes be employed to improve peak shape and thermal stability, although it is often possible to analyze them directly on appropriate columns.

Titrimetric Methods for Concentration Determination

Titrimetric methods offer a classical and cost-effective way to determine the concentration of this compound in solution. As an amine, it is basic and can be quantified by an acid-base titration.

A known quantity of the amine is dissolved in a suitable solvent (often water or an alcohol/water mixture) and titrated with a standardized solution of a strong acid, such as hydrochloric acid (HCl). The endpoint of the titration can be detected using a pH meter (potentiometric titration) or a colorimetric indicator. Since this compound has two basic nitrogen atoms (a primary and a tertiary amine), the titration curve may show two inflection points corresponding to the successive protonation of the two amine groups, provided their pKa values are sufficiently different. The dissociation constants (and thus pKa values) of many amines have been determined using electromotive force measurements, which is a form of potentiometric titration. acs.org Colorimetric assays, such as the one using 2,4,6-trinitrobenzenesulphonic acid (TNBS) which reacts with primary amines, can also be adapted for quantification. researchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel Applications in Interdisciplinary Fields

The distinct molecular structure of (3-Aminopropyl)dibenzylamine, featuring both a reactive primary amine and a sterically significant dibenzylamino moiety, makes it a compelling candidate for innovation across multiple scientific disciplines. The aminopropyl group provides a reactive handle for covalent attachment to surfaces and polymers, a technique widely employed for surface functionalization. For instance, the related compound (3-aminopropyl)triethoxysilane (APTES) is extensively used to modify oxide surfaces for applications in biosensors and materials science. nih.govmdpi.com Future research could explore the use of this compound to impart unique surface properties, where the dibenzyl groups could introduce hydrophobicity, influence molecular spacing, and create specific binding pockets.

In the realm of materials science, the incorporation of such functional amines is critical for developing advanced composites and smart materials. mdpi.com The dibenzylamine (B1670424) portion could serve as a corrosion inhibitor, an application known for dibenzylamine itself. atamanchemicals.com This dual functionality could lead to the development of self-healing or corrosion-resistant polymers and coatings. Furthermore, the integration of such amines into polymer backbones can significantly alter material properties like the glass transition temperature, opening avenues for creating polymers with tailored thermal characteristics. biosynth.com The presence of tertiary amines is also crucial in photoredox catalysis, suggesting potential applications in developing novel photoactive materials. acs.org

Integration with Advanced Catalytic Systems

The field of catalysis is continually seeking more efficient, selective, and robust catalysts. Tertiary amines and their derivatives are fundamental to many catalytic processes, including organoborane-mediated reactions and photoredox catalysis. researchgate.netcardiff.ac.uk The this compound molecule offers several features that could be exploited in next-generation catalytic systems.

The primary amine can act as an anchoring point to immobilize the molecule onto solid supports like silica (B1680970) or polymers, creating heterogeneous catalysts. mdpi.comdoi.org This approach is gaining traction as it simplifies catalyst recovery and reuse, contributing to more sustainable chemical processes. rsc.org For example, 3-aminopropyl-functionalized silica has been used to create catalysts for various organic transformations. researchgate.net The dibenzylamine moiety, in turn, could influence the catalytic activity and selectivity through steric hindrance or by participating directly in the catalytic cycle. Recent advances in the synthesis of complex amines are making a wider variety of structures available for catalytic applications. mdpi.comacs.org

Moreover, engineered enzymes, such as modified cytochromes P450, are being developed for the selective amination of C-H bonds, highlighting a synergy between biocatalysis and amine chemistry. nih.gov Future work could involve designing enzyme-catalyzed processes for the synthesis of complex amines like this compound or using it as a building block for enzyme-inspired catalysts.

Exploration of Bio-Inspired Architectures and Functions

Nature provides a vast library of complex, functional molecules and hierarchical structures that inspire the design of new materials. udel.edu The amine functionality is central to many biological systems, playing roles in everything from protein structure to neurotransmission. Bio-inspired materials often seek to replicate these natural designs to achieve unique properties. mdpi.combioinspiredmaterials.combioinspiredmaterials.com

The structure of this compound lends itself to the creation of bio-inspired architectures. The aminopropyl group can be used to graft the molecule onto surfaces or into polymer matrices, mimicking the way functional groups are presented in biological systems. mdpi.comd-nb.info For instance, researchers are developing materials that mimic the mechanical gradients in biological tissues by incorporating metal-coordination chemistries involving amino acids. udel.edu The dibenzylamine component could introduce hydrophobic domains or specific recognition sites, analogous to the function of nonpolar amino acid residues in proteins. This could be particularly relevant in the development of materials for biomedical applications, such as drug delivery systems or biocompatible coatings, where surface interactions are critical. researchgate.netacs.org The development of polyamine analogues as potential enzyme inhibitors also points to the utility of such scaffolds in biomedical research. nih.gov

Advances in Synthetic Accessibility and Scalability

For any chemical compound to find widespread application, its synthesis must be efficient, scalable, and cost-effective. While this compound is commercially available, advancements in synthetic methodology could significantly broaden its accessibility and utility. Research into new synthetic routes for complex amines is an active area. nih.gov

Recent developments in catalysis, such as the use of transition-metal catalysts for the synthesis of aliphatic amines, offer potential pathways to more efficient production methods. acs.org Methodologies like the Leuckart reaction are also being revisited and improved for the large-scale synthesis of various amines. mdpi.com Furthermore, the development of continuous-flow processes for chemical synthesis is revolutionizing the production of fine chemicals, offering advantages in terms of safety, efficiency, and scalability. researchgate.net Applying these modern synthetic strategies to this compound could reduce its cost and make it a more attractive building block for industrial applications. The development of scalable processes is crucial for the commercial viability of materials derived from this compound. google.com

Computational Design and Materials Discovery Driven by Amine Chemistry

The synergy between computational chemistry and experimental science is accelerating the pace of materials discovery. frontiersin.org In silico methods, such as Density Functional Theory (DFT) and molecular dynamics, are increasingly used to predict the properties of new molecules and materials before they are synthesized in the lab. researchgate.netnih.gov These computational tools can be used to model the behavior of this compound in various contexts.

For example, computational studies can predict how the molecule will interact with different surfaces, how it will influence the properties of a polymer, or what its potential catalytic activity might be. acs.org By simulating the electronic structure and molecular interactions, researchers can screen for promising applications and guide experimental work. acs.org Generative models and other machine learning techniques are also emerging as powerful tools for inverse design, where a desired property is specified, and the algorithm proposes a molecular structure to achieve it. frontiersin.org

Future research will likely involve the use of these computational methods to design novel materials based on the this compound scaffold. This could involve creating libraries of virtual derivatives and predicting their properties, leading to the discovery of new functional materials with applications in electronics, energy storage, or catalysis. mdpi.comacs.org

Q & A

Q. Key Considerations :

  • Monitor reaction progress via thin-layer chromatography (TLC).
  • Optimize stoichiometry to minimize byproducts like quaternary ammonium salts.

Basic: What safety protocols should be followed when handling this compound?

Based on structural analogs (e.g., dibenzylamine), implement the following:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Storage : Keep in a cool, dry place away from acids and oxidizers due to incompatibility risks .
  • Spill Management : Absorb leaks with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Toxicological Note : While acute oral toxicity (LD₅₀: 632 mg/kg in rats) is documented for dibenzylamine, specific data for this compound remains limited, necessitating precautionary measures .

Advanced: How can collision cross-section (CCS) analysis enhance structural characterization of this compound?

CCS values derived from ion mobility spectrometry (IMS) provide insights into conformational dynamics. Predicted CCS values for adducts of this compound include:

Adductm/zPredicted CCS (Ų)
[M+H]⁺255.18558163.4
[M+Na]⁺277.16752176.1
[M+NH₄]⁺272.21212172.6

These values help distinguish isomeric forms and validate computational models . Methodological Tip : Pair IMS with high-resolution mass spectrometry (HRMS) for enhanced specificity.

Advanced: How do solvent viscosity and concentration influence radical-mediated reactions involving this compound?

In radical reactions (e.g., oxidation), solvent viscosity affects "cage effects," where radical pairs recombine before diffusing apart. Experimental strategies include:

Kinetic Studies : Compare reaction rates in solvents of varying viscosities (e.g., cyclohexane vs. dibenzylamine).

Product Ratio Analysis : Measure cage vs. non-cage products (e.g., toluene vs. bibenzyl) to quantify diffusion inhibition.

Example : In dibenzylamine, higher viscosity increases cage product formation due to restricted radical mobility, with slopes of 21.6 for dibenzylamine vs. 8.3 for hydrocarbons in cage-effect plots .

Advanced: How can researchers resolve contradictions in toxicological data for this compound derivatives?

Conflicting data (e.g., acute oral toxicity vs. missing carcinogenicity data) require:

In Vitro Assays : Use cell lines to assess mutagenicity (Ames test) and cytotoxicity.

Structure-Activity Relationships (SAR) : Compare toxicity profiles of analogs (e.g., dibenzylamine’s skin corrosion vs. ethylenediamine derivatives).

Dose-Response Studies : Establish thresholds for acute/chronic exposure in model organisms .

Data Gap : Ecological toxicity data (e.g., biodegradability, bioaccumulation) are absent, warranting OECD guideline testing .

Advanced: What experimental designs differentiate dehydrogenation vs. oxygenation pathways in this compound oxidation?

To determine the dominant pathway:

Selectivity Analysis : Compare product ratios (e.g., N-benzylidenebenzylamine for dehydrogenation vs. benzaldehyde for oxygenation).

Isotopic Labeling : Use ¹⁸O₂ to track oxygen incorporation in products.

Catalyst Screening : Test metal catalysts (e.g., ZnIn₂S₄) known to favor specific pathways .

Case Study : Aerobic oxidation of dibenzylamine showed higher selectivity for N-benzylidenebenzylamine (dehydrogenation), suggesting a one-step mechanism over oxygenation .

Basic: What analytical techniques are critical for characterizing this compound’s purity?

  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., benzyl protons at δ 7.2–7.4 ppm).
  • Mass Spectrometry : Validate molecular weight using HRMS (theoretical [M+H]⁺: 255.18558) .
  • Chromatography : Employ HPLC with UV detection (λ ~254 nm) to quantify impurities.

Advanced: How can computational modeling predict this compound’s reactivity in complex reaction systems?

  • Molecular Dynamics (MD) : Simulate solvent interactions and radical pair proximity.
  • Density Functional Theory (DFT) : Calculate activation energies for hydrogen abstraction or alkylation steps.
  • QSPR Models : Relate CCS values to reactivity indices for reaction optimization .

Q. Tables for Reference

Table 1 : Predicted Collision Cross-Section (CCS) Values

Adductm/zCCS (Ų)
[M+H]⁺255.18558163.4
[M+Na]⁺277.16752176.1

Table 2 : Solvent Effects on Cage Product Ratios

SolventSlope (Cage/Non-Cage)
Hydrocarbons8.3
Dibenzylamine21.6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.